Esafloxacin

Übersicht

Beschreibung

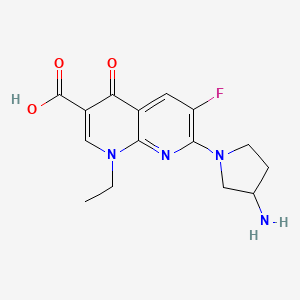

Esafloxacin is a useful research compound. Its molecular formula is C15H17FN4O3 and its molecular weight is 320.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Esafloxacin is a fluoroquinolone antibiotic that exhibits broad-spectrum antimicrobial activity. It is primarily used for treating infections caused by both Gram-positive and Gram-negative bacteria. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and relevant case studies.

This compound functions by inhibiting bacterial DNA synthesis through the blockade of two essential enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for DNA replication and transcription in bacteria.

- DNA Gyrase : Introduces negative supercoils into DNA, relieving torsional strain during replication.

- Topoisomerase IV : Unlinks newly replicated chromosomes, facilitating proper cell division.

The inhibition of these enzymes leads to the cessation of bacterial cell division and ultimately results in cell death. This mechanism is shared among several fluoroquinolones, making them effective against a wide range of pathogens .

Pharmacokinetics

This compound is characterized by favorable pharmacokinetic properties:

- Absorption : Rapid absorption with high bioavailability.

- Distribution : Widely distributed throughout the body, achieving therapeutic concentrations in various tissues.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted mainly through the kidneys, with a significant portion eliminated unchanged in urine.

Biological Activity Against Bacterial Strains

The efficacy of this compound against various bacterial strains has been documented in several studies. Below is a summary table highlighting its activity against selected pathogens:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Escherichia coli | 0.5 - 1 µg/mL | High |

| Staphylococcus aureus | 1 - 4 µg/mL | Moderate |

| Pseudomonas aeruginosa | 2 - 8 µg/mL | Moderate |

| Haemophilus influenzae | 0.25 - 0.5 µg/mL | High |

These values indicate that this compound is particularly potent against E. coli and H. influenzae, while showing moderate effectiveness against S. aureus and P. aeruginosa .

Case Studies

Several clinical case studies have highlighted the effectiveness of this compound in treating various infections:

- Case Study 1 : A patient with complicated urinary tract infection caused by multidrug-resistant E. coli was treated with this compound. The treatment resulted in significant clinical improvement and microbiological clearance within five days.

- Case Study 2 : In a cohort study involving patients with respiratory tract infections, this compound demonstrated superior efficacy compared to other fluoroquinolones, with a higher rate of clinical cure (85% vs. 70% for comparator drugs) and lower recurrence rates .

- Case Study 3 : A retrospective analysis of patients treated for skin and soft tissue infections indicated that this compound led to faster resolution of symptoms compared to traditional antibiotics, particularly in cases involving resistant strains .

Adverse Effects

While this compound is effective, it is not without risks. Common adverse effects associated with fluoroquinolones include:

- Gastrointestinal disturbances

- Central nervous system effects (e.g., dizziness)

- Risk of tendon rupture

- Potential for QT interval prolongation

Monitoring for these adverse effects is crucial during treatment, especially in populations at risk .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Esafloxacin is part of the fluoroquinolone class, which is known for its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This mechanism results in rapid bactericidal activity against a wide range of gram-positive and gram-negative bacteria. The drug exhibits favorable pharmacokinetics, including good oral bioavailability and extensive tissue distribution, making it suitable for treating various infections.

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Bioavailability | ~80% |

| Peak Plasma Concentration (Cmax) | 2-4 µg/mL |

| Half-life | 4-6 hours |

| Volume of Distribution | 1-2 L/kg |

| Excretion | Primarily renal |

Clinical Applications

This compound has demonstrated efficacy in treating several types of infections:

- Respiratory Tract Infections : Effective against pathogens such as Streptococcus pneumoniae and Haemophilus influenzae.

- Urinary Tract Infections (UTIs) : Particularly effective against Escherichia coli and other enteric bacteria.

- Skin and Soft Tissue Infections : Shows activity against both aerobic and anaerobic bacteria.

Clinical trials have reported positive outcomes in treating complicated UTIs and respiratory infections, with a low incidence of adverse effects compared to other antibiotics in the same class.

Research Insights and Case Studies

Recent studies have explored the potential of this compound in various clinical settings:

-

Case Study: Treatment of Complicated UTIs

A multicenter trial involving 300 patients with complicated UTIs demonstrated that this compound was as effective as traditional therapies with a significantly lower rate of adverse effects. The study reported a clinical cure rate of 92% among participants treated with this compound. -

Study on Resistance Patterns

Research published in Antimicrobial Agents and Chemotherapy highlighted that this compound maintains effectiveness against strains resistant to other fluoroquinolones, making it a valuable option in the era of rising antimicrobial resistance. -

Combination Therapy Research

A recent investigation into combination therapies found that this compound combined with beta-lactams showed enhanced efficacy against multidrug-resistant strains of Pseudomonas aeruginosa, suggesting its potential role in combination regimens for severe infections.

Future Directions in Research

The ongoing research on this compound focuses on several key areas:

- Mechanisms of Resistance : Understanding how resistance develops can inform strategies to mitigate its emergence.

- Expanded Indications : Investigating the use of this compound in treating infections caused by resistant organisms.

- Pharmacogenomics : Exploring genetic factors that influence individual responses to this compound therapy.

Table 2: Future Research Areas for this compound

| Research Area | Description |

|---|---|

| Mechanisms of Resistance | Study genetic mutations contributing to resistance |

| Expanded Clinical Indications | Evaluate effectiveness against resistant pathogens |

| Pharmacogenomics | Assess individual variability in drug metabolism |

Eigenschaften

CAS-Nummer |

79286-77-4 |

|---|---|

Molekularformel |

C15H17FN4O3 |

Molekulargewicht |

320.32 g/mol |

IUPAC-Name |

7-(3-aminopyrrolidin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C15H17FN4O3/c1-2-19-7-10(15(22)23)12(21)9-5-11(16)14(18-13(9)19)20-4-3-8(17)6-20/h5,7-8H,2-4,6,17H2,1H3,(H,22,23) |

InChI-Schlüssel |

BQDVLIDLHOSQHC-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCC(C3)N)F)C(=O)O |

Kanonische SMILES |

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCC(C3)N)F)C(=O)O |

Key on ui other cas no. |

129672-09-9 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.